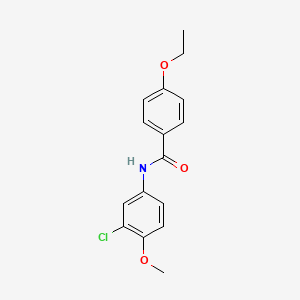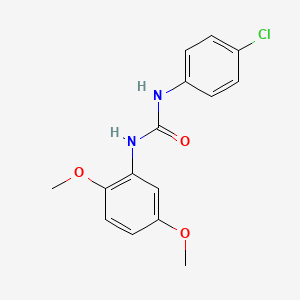
N-(4-chlorophenyl)-N'-(2,5-dimethoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorophenyl)-N’-(2,5-dimethoxyphenyl)urea is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two amine groups. This particular compound features a 4-chlorophenyl group and a 2,5-dimethoxyphenyl group, which may impart unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-N’-(2,5-dimethoxyphenyl)urea typically involves the reaction of 4-chloroaniline with 2,5-dimethoxyaniline in the presence of a carbonyl source such as phosgene or a similar reagent. The reaction is usually carried out under controlled conditions to ensure the formation of the desired urea compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reagents and conditions as in laboratory synthesis. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-N’-(2,5-dimethoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions could lead to the formation of amines or other reduced derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce corresponding amines.
Scientific Research Applications
N-(4-chlorophenyl)-N’-(2,5-dimethoxyphenyl)urea may have various applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for potential therapeutic properties or as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for N-(4-chlorophenyl)-N’-(2,5-dimethoxyphenyl)urea would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-N’-(2,4-dimethoxyphenyl)urea
- N-(4-chlorophenyl)-N’-(3,5-dimethoxyphenyl)urea
- N-(4-bromophenyl)-N’-(2,5-dimethoxyphenyl)urea
Uniqueness
N-(4-chlorophenyl)-N’-(2,5-dimethoxyphenyl)urea may exhibit unique properties due to the specific positioning of the chloro and methoxy groups on the aromatic rings. These structural differences can influence the compound’s reactivity, stability, and interactions with other molecules.
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-(2,5-dimethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3/c1-20-12-7-8-14(21-2)13(9-12)18-15(19)17-11-5-3-10(16)4-6-11/h3-9H,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRHSVHKQIBEKCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![{(3R*,4R*)-4-{[(2-methoxyethyl)(methyl)amino]methyl}-1-[(6-methyl-2-pyridinyl)carbonyl]-3-pyrrolidinyl}methanol](/img/structure/B5641161.png)
![(1R,5R)-N,N-dimethyl-6-(2-propan-2-yl-1,3-thiazole-4-carbonyl)-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5641177.png)
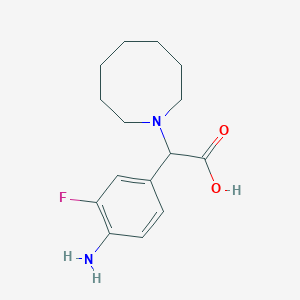
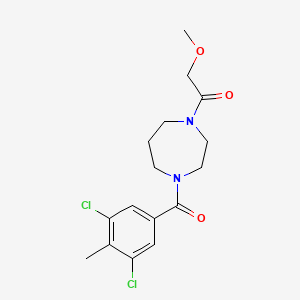
![3-(2,6-dichlorobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5641191.png)
![2-(3-methyl-2-buten-1-yl)-8-(2-thienylsulfonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5641197.png)
![Ethyl 3-[(2-fluorophenyl)methyl]-1-[2-[methyl(pyridin-3-ylmethyl)amino]acetyl]piperidine-3-carboxylate](/img/structure/B5641209.png)
![8-{[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}-2-(3-methylbutyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5641213.png)
![N,5,7-trimethyl-N-[(5-propyl-1H-pyrazol-3-yl)methyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B5641225.png)
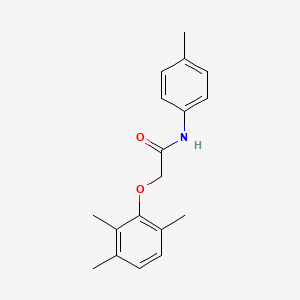
![(3R,4S)-1-[(4-fluorophenyl)methylsulfonyl]-4-phenylpyrrolidin-3-amine](/img/structure/B5641233.png)
![N-cyclopropyl-N-[(2E)-3-phenyl-2-propen-1-yl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5641243.png)
![N-[(3R,4S)-1-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4-propylpyrrolidin-3-yl]methanesulfonamide](/img/structure/B5641251.png)
